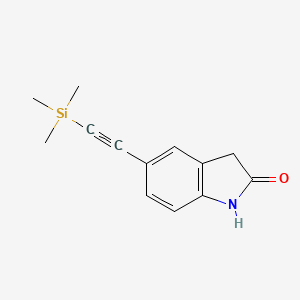

5-((Trimethylsilyl)ethynyl)indolin-2-one

Description

Properties

Molecular Formula |

C13H15NOSi |

|---|---|

Molecular Weight |

229.35 g/mol |

IUPAC Name |

5-(2-trimethylsilylethynyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C13H15NOSi/c1-16(2,3)7-6-10-4-5-12-11(8-10)9-13(15)14-12/h4-5,8H,9H2,1-3H3,(H,14,15) |

InChI Key |

IFFJQBNBDLMIMB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=C(C=C1)NC(=O)C2 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 5-((Trimethylsilyl)ethynyl)indolin-2-one typically involves the reaction of indole derivatives with trimethylsilylacetylene under specific catalytic conditions. This method allows for the functionalization of indole rings, leading to various derivatives that can exhibit distinct biological activities.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Sonogashira Coupling | Indole, Trimethylsilylacetylene | Pd(PPh3)4, CuI, DMF, 120°C | Variable (up to 80%) |

Anticancer Activity

Research has shown that compounds related to this compound exhibit promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Case Study : A derivative was tested on lung cancer cell lines, showing an IC50 value of approximately 15 µM, indicating effective dose-dependent responses against tumor growth.

Inhibition of Enzymatic Activity

The compound has been explored as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and inflammation. For example, indole derivatives have been evaluated for their ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune escape mechanisms in tumors.

- Case Study : A related study reported that a structurally similar compound inhibited IDO1 with an IC50 value of 34 nM, highlighting the potential for developing IDO1 inhibitors based on the indole scaffold .

Imaging Agents

Due to its ability to bind specific biological targets, derivatives of this compound are being investigated as potential imaging agents for positron emission tomography (PET). These compounds can selectively bind to β-amyloid plaques associated with Alzheimer’s disease.

- Case Study : A derivative was shown to have high specific binding affinity to Aβ plaques in autoradiography studies, suggesting its utility in early diagnosis of neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of these compounds and their biological activity is crucial for optimizing their efficacy. Recent studies have focused on modifying the trimethylsilyl group or altering the indole ring to enhance binding affinity and selectivity towards target receptors.

Comparison with Similar Compounds

Comparison with Similar Indolin-2-one Derivatives

The following analysis compares 5-((Trimethylsilyl)ethynyl)indolin-2-one with structurally related indolin-2-one derivatives, focusing on synthetic methods, physicochemical properties, and biological activities.

Key Observations:

Synthetic Efficiency :

- Sulfonamide derivatives (e.g., 5-(3-chlorophenyl)sulfonylindolin-2-one) exhibit moderate to high yields (72–87%) via straightforward coupling reactions .

- The TMS-ethynyl derivative requires specialized conditions, such as silver nitrate-mediated desilylation, suggesting a more complex synthesis .

Thermal Stability: Derivatives with bulky groups (e.g., benzhydryl) exhibit higher melting points (e.g., 190–192°C for 5k) , while TMS-ethynyl analogs may have lower melting points due to reduced crystallinity.

Biological Activity :

- Sulfonamide and halogenated derivatives (e.g., 5-(3-fluorophenyl)sulfonylindolin-2-one) show antitumor activity, likely due to interactions with kinase domains .

- The TMS-ethynyl derivative’s biological profile is less documented, but its ethynyl group could enable targeted conjugation in prodrug designs .

Reactivity :

- The TMS-ethynyl group is a strategic handle for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas boronate esters (e.g., 5-(4-boronate)indolin-2-one) are tailored for cross-coupling reactions .

Preparation Methods

Standard Reaction Conditions

-

Catalyst System : Pd(PPh₃)₂Cl₂ (0.05–0.1 equiv) and CuI (0.1–0.2 equiv).

-

Base : Triethylamine (Et₃N) or diisopropylamine (DIPA) to deprotonate the acetylene.

-

Solvent : Mixed polar solvents (DMF/THF or EtOH/H₂O) to enhance solubility.

-

5-Bromoindolin-2-one (1.0 equiv), trimethylsilylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv) are combined in DMF/Et₃N (3:1).

-

The mixture is heated at 80°C under argon for 12 hours.

-

Purification via flash chromatography (hexane/EtOAc) yields the product in 45–60% isolated yield.

Key Modifications

-

Microwave Assistance : Reducing reaction time to 15–30 minutes at 115°C with improved yields (70–75%).

-

Copper-Free Conditions : Using bulky ligands like S-Phos enables Cu-free protocols, mitigating side reactions.

Alternative Methods: Alkylation and Silylation

Direct Alkylation of Indolin-2-one

While less common, alkylation strategies involve introducing the ethynyltrimethylsilane group via nucleophilic substitution. This method is limited by the reactivity of the indolin-2-one scaffold:

-

5-Bromoindolin-2-one is treated with NaH (1.2 equiv) in anhydrous DMF at 0°C.

-

Trimethylsilylacetylene (1.5 equiv) is added dropwise, and the mixture is stirred at RT for 15 hours.

-

Quenching with ice water and extraction affords the product in 30–40% yield after silica gel purification.

Challenges :

Optimization Strategies and Challenges

Substrate Activation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-((Trimethylsilyl)ethynyl)indolin-2-one, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves Sonogashira coupling between a halogenated indolin-2-one derivative and trimethylsilylacetylene. Key steps include:

- Catalyst system : Use of Pd(PPh₃)₄/CuI in a degassed solvent system (e.g., THF or DMF) under inert atmosphere to avoid side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) to isolate the product. TLC monitoring (Rf ~0.4 in 30% ethyl acetate/hexane) ensures purity .

- Critical parameters : Reaction temperature (60–80°C), stoichiometric excess of trimethylsilylacetylene (1.2–1.5 eq), and exclusion of moisture to prevent desilylation .

Q. How is this compound characterized spectroscopically, and what spectral markers confirm its structure?

- Answer : Key characterization methods include:

- ¹H NMR : A singlet at δ ~0.25 ppm (9H, Si(CH₃)₃) confirms the trimethylsilyl group. The ethynyl proton appears as a singlet near δ ~3.1 ppm .

- ¹³C NMR : Peaks at δ ~105–110 ppm (sp-hybridized carbons) and δ ~0–5 ppm (Si(CH₃)₃) validate the ethynyl-silyl moiety .

- HRMS : Exact mass calculation (C₁₄H₁₇NOSi) requires a molecular ion [M+H]⁺ at m/z 263.1034 (±0.002) .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of Sonogashira coupling for derivatives of this compound, particularly with halogenated precursors?

- Answer : Regioselectivity depends on:

- Substrate design : Use of 5-bromoindolin-2-one (vs. 5-chloro) enhances reactivity due to better leaving-group ability .

- Ligand effects : Bulky ligands (e.g., P(o-tol)₃) favor coupling at the 5-position by sterically blocking competing sites .

- Solvent polarity : Polar aprotic solvents (DMF) stabilize the transition state, reducing by-products like homocoupled alkynes .

Q. How do electronic effects of the trimethylsilyl ethynyl group influence the reactivity of indolin-2-one in downstream functionalization?

- Answer : The trimethylsilyl group:

- Stabilizes intermediates : The σ-donating silyl group reduces electron density on the alkyne, making it less prone to oxidation .

- Enables desilylation : Post-synthetic removal (e.g., TBAF in THF) generates terminal alkynes for click chemistry or cross-coupling .

- Affects ring-opening reactivity : Electron-withdrawing effects may alter the lactam ring’s susceptibility to nucleophilic attack .

Q. What analytical approaches resolve contradictions in purity assessments (e.g., NMR vs. HPLC) for this compound?

- Answer : Discrepancies arise from:

- Residual solvents : NMR integrates volatile impurities (e.g., DMF), while HPLC detects non-volatile contaminants. Use DMSO-d₆ for NMR to avoid solvent overlap .

- Diastereomers : Chiral HPLC (e.g., Chiralpak AD-H column) distinguishes enantiomers undetected by ¹H NMR .

- Quantitative analysis : Combine LC-MS (for trace impurities) with elemental analysis (C, H, N ±0.4%) for rigorous validation .

Methodological Guidance for Data Interpretation

Q. How should researchers troubleshoot low yields in the synthesis of this compound?

- Answer : Common issues and solutions:

- Incomplete coupling : Increase catalyst loading (e.g., 5 mol% Pd) or extend reaction time (24–48 hr) .

- Desilylation : Replace hygroscopic solvents with anhydrous THF and store reagents over molecular sieves .

- By-product formation : Add scavengers (e.g., polymer-bound triphenylphosphine) to remove excess Pd .

Q. What computational methods predict the electronic properties of this compound for drug discovery applications?

- Answer : Use:

- DFT calculations : B3LYP/6-31G(d) level to map HOMO-LUMO gaps and electrostatic potential surfaces .

- Molecular docking : AutoDock Vina to simulate binding to biological targets (e.g., kinase inhibitors) .

- ADMET prediction : SwissADME or pkCSM to assess solubility (LogS > -4) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.